molecular formula C6H7N3O2 B1267093 3-Amino-5-methylpyrazine-2-carboxylic acid CAS No. 6761-50-8

3-Amino-5-methylpyrazine-2-carboxylic acid

Cat. No. B1267093
CAS RN: 6761-50-8
M. Wt: 153.14 g/mol
InChI Key: VUWIQUHYWDRRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylpyrazine-2-carboxylic acid (3-AMPCA) is an organic compound that is widely used in both scientific research and industrial applications. It is a white crystalline solid, which is soluble in water and has a melting point of 130-135°C. 3-AMPCA has a variety of applications, including synthesis, catalysis, and biochemistry, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Chemical Properties

“3-Amino-5-methylpyrazine-2-carboxylic acid” is an aromatic heterocyclic compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Anti-Inflammatory Applications

Pyrimidines, a class of compounds to which “3-Amino-5-methylpyrazine-2-carboxylic acid” belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Derivatives

The compound can be used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives . These derivatives have been evaluated for their possible inhibitory effects against immune-induced nitric oxide generation .

Preparation of Europium (III) Complexes

Although this application is related to “5-Methyl-2-pyrazinecarboxylic acid”, it’s worth mentioning that similar compounds can be used in the preparation of novel europium (III) complexes . This suggests potential applications of “3-Amino-5-methylpyrazine-2-carboxylic acid” in the field of coordination chemistry.

Synthesis of Metal Organic Frameworks (MOFs)

Again, similar compounds have been used in the synthesis of Ln-metal organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a very attractive research area due to their potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

3-amino-5-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWIQUHYWDRRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299348
Record name 3-amino-5-methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylpyrazine-2-carboxylic acid

CAS RN

6761-50-8
Record name 6761-50-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-5-methylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methyl-pteridine-2,4-diol (prepared by the procedure of ‘Synthesis of 2,6-Disubstituted pyrazines and Related Derivates.’, Sharefkin, D. M. J. Am. Chem. Soc., 1959, 345) (4 g, 22.5 mmol) is suspended in a solution of NaOH (2.17 g, 53 mmol) in H2O (20 ml), in an autoclave, and the mixture is heated to 150° C. for 3 days. The reaction mixture is cooled to room temperature and the pH is adjusted to 2.5 by the slow addition of 6M HCl (98 ml). The resulting suspension is cooled in a fridge for 1.5 hours, and the solid is then collected by filtration, washed with cold H2O, and MeOH, and dried in vacuo to yield 3-amino-5-methyl-pyrazin-2-carboxylic acid as a beige solid. [M+H]+ 154
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,6-Disubstituted pyrazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.17 g
Type
reactant
Reaction Step Three
Name
Quantity
98 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-methylpyrazine-2-carboxylic acid
Reactant of Route 2
3-Amino-5-methylpyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Amino-5-methylpyrazine-2-carboxylic acid
Reactant of Route 4
3-Amino-5-methylpyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Amino-5-methylpyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-5-methylpyrazine-2-carboxylic acid

Citations

For This Compound
2
Citations
WV CURRAN, RB ANGIER - The Journal of Organic Chemistry, 1961 - ACS Publications
… converted to 3-amino-5-methylpyrazine-2-carboxylic acid (V). In fact, the formyl group of X was hydrolyzed even in boiling water. Apparently this was caused by acid catalysis from the …
Number of citations: 13 pubs.acs.org
J Clark, PNT Murdoch, DL Roberts - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
Syntheses of 2-phenylpteridine and its 4- and 7-monomethyl, 4,7- and 6,7-dimethyl, and 4,6,7-trimethyl derivatives are described. Oxidation of 2-phenyl-, 7-methyl-2-phenyl-, and 6,7-…
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.